

Benchmarking CP-339818 Against Novel Kv1.3 Inhibitor Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CP-339818**

Cat. No.: **B1199909**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its preferential expression and functional role in chronically activated effector memory T cells (TEM cells) make it an attractive target for selective immunosuppression. **CP-339818** is a known blocker of the Kv1.3 channel. This guide provides a comprehensive benchmark of **CP-339818** against a selection of novel and noteworthy Kv1.3 inhibitor candidates, offering a comparative analysis of their potency, selectivity, and mechanisms of action based on available preclinical data.

Executive Summary

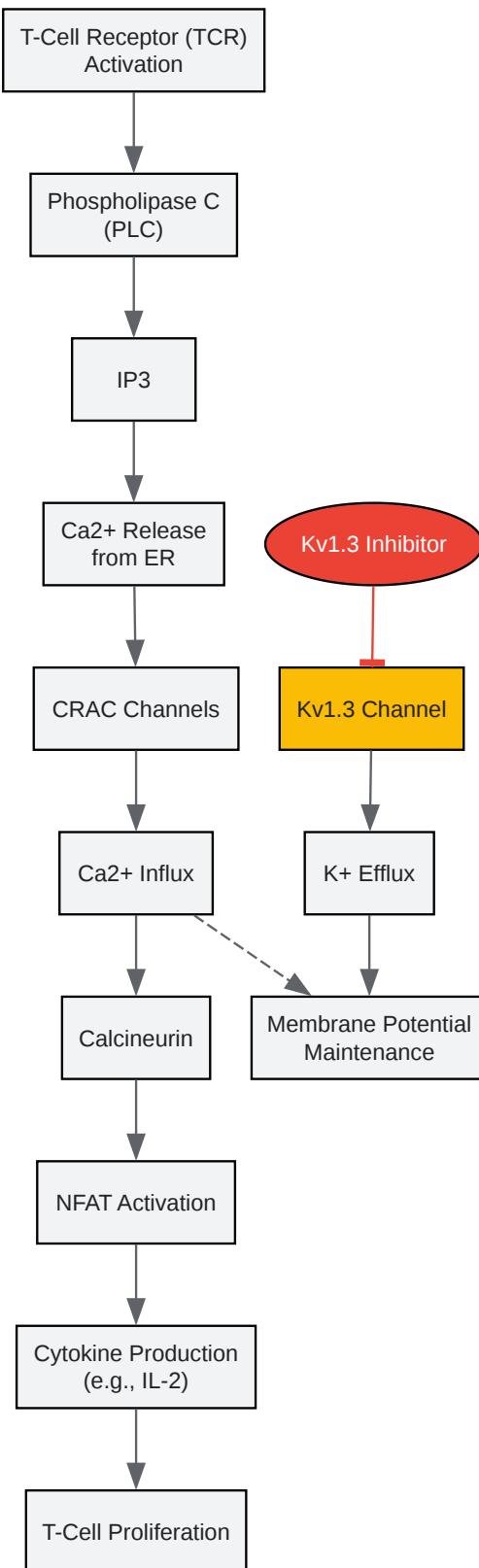
While **CP-339818** is a recognized Kv1.3 inhibitor, the landscape of Kv1.3-targeted therapeutics is rapidly evolving. Novel candidates, spanning small molecules and peptide toxins, exhibit significant improvements in potency and selectivity, offering the potential for enhanced therapeutic windows and reduced off-target effects. This guide will delve into the specifics of these inhibitors, providing a clear comparison to inform future research and development directions.

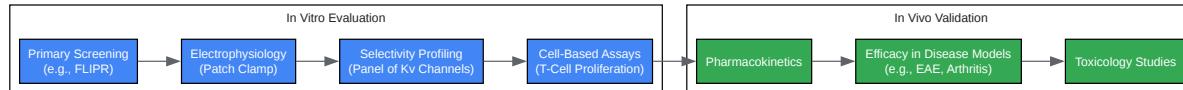
Comparative Analysis of Kv1.3 Inhibitors

The efficacy and safety of a Kv1.3 inhibitor are largely determined by its potency (IC50) and its selectivity against other ion channels, particularly other members of the Kv family. The following

tables summarize the available quantitative data for **CP-339818** and selected novel inhibitor candidates.

Table 1: Potency of Kv1.3 Inhibitors


Compound	Type	IC50 vs. Kv1.3	Cell Line / Method
CP-339818	Small Molecule	200 nM	Not Specified
PAP-1	Small Molecule	2 nM	L929 cells (manual whole-cell patch clamp)
Psora-4	Small Molecule	3 nM	Not Specified
Clofazimine	Small Molecule	300 nM	Jurkat T cells
Thiophene-based Cmpd 44	Small Molecule	470 nM	Oocytes
ShK	Peptide Toxin	~10-13.3 pM	Mouse fibroblasts
Dalazatide (ShK-186)	Peptide Toxin	65 pM (Kd)	Ova-specific GFP+ TEM cells
Hg1	Peptide Toxin	6.2 nM	Not Specified


Table 2: Selectivity Profile of Kv1.3 Inhibitors

Compound	Selectivity (Fold difference in IC50 vs. Kv1.3)
CP-339818	Weaker blocking effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2]
PAP-1	23-fold over Kv1.5; 33- to 125-fold over other Kv1 family channels.[2][3]
Psora-4	17- to 70-fold over closely-related Kv1 channels (active at Kv1.5 with IC50 of 7.7 nM).[4]
Clofazimine	10-fold higher potency than for Kv1.1, Kv1.2, Kv1.5, and Kv3.1.[3][5]
Thiophene-based Cmpd 44	Good selectivity profile; does not affect other Kv1.x family channels.[5]
ShK	Low selectivity; also blocks Kv1.1 with high affinity (IC50 ~16-21.5 pM).[6][7]
Dalazatide (ShK-186)	>100-fold improvement in selectivity for Kv1.3 over Kv1.1.[6]
Hg1	Highly selective; inhibits <50% of Kv1.1 and Kv1.2 currents at 1 μ M.[8]

Signaling Pathway and Experimental Workflow

To understand the context of Kv1.3 inhibition, it is crucial to visualize its role in T-cell activation and the general workflow for evaluating inhibitor candidates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hg1, novel peptide inhibitor specific for Kv1.3 channels from first scorpion Kunitz-type potassium channel toxin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tocris.com [tocris.com]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hg1, Novel Peptide Inhibitor Specific for Kv1.3 Channels from First Scorpion Kunitz-type Potassium Channel Toxin Family - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking CP-339818 Against Novel Kv1.3 Inhibitor Candidates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199909#benchmarking-cp-339818-against-novel-kv1-3-inhibitor-candidates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com